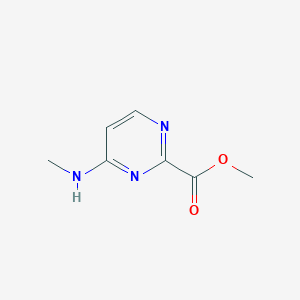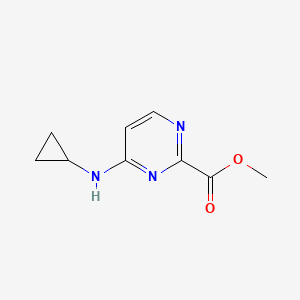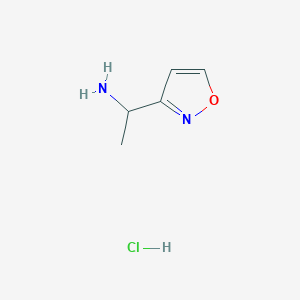
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Vue d'ensemble
Description
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole is a heterocyclic compound with a bicyclic planar structure. It belongs to the benzoxazole family, which plays a crucial role in synthetic organic chemistry, medicinal research, and industrial applications. Researchers often use it as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for broad substrate scope and functionalization, leading to diverse biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Applications De Recherche Scientifique
Synthesis and Biological Applications
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole derivatives have been synthesized for various biological evaluations. A study by Jayanna et al. (2013) explored the synthesis of these derivatives by fusing the benzoxazole nucleus with aliphatic acids and other compounds, leading to the formation of heterocyclic systems like triazoles, pyrazoles, and triazines. The compounds exhibited significant antimicrobial activities, with some showing promising cytotoxic agents and strong enzyme inhibition properties.
Antimicrobial and Analgesic Activity
Another study by Jayanna et al. (2013) focused on the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. These compounds were tested for antimicrobial and analgesic activities. The compound 6b demonstrated pronounced antimicrobial and analgesic activity, displaying high receptor affinity in molecular docking studies.
Antioxidant and Anthelmintic Activities
Research by Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives from 5,7-dichloro-2-hydrazinyl-1,3-benzoxazole. These compounds showed potential radical scavenging capacity along with good anthelmintic activity. Molecular docking studies suggested that these compounds could be effective inhibitors of β-Tubulin.
Antibacterial and Antioxidant Evaluation
The study by Jayanna et al. (2013) involved the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives, which displayed encouraging antibacterial and antioxidant activities. Some compounds showed potent antibacterial activity, while others acted as antioxidants.
In Vitro Antimicrobial Activity and Molecular Docking
Satyendra et al. (2012) assessed the in vitro antibacterial activity of 5,7-dichloro-1,3-benzoxazole-2-thiol and its derivatives (Satyendra et al., 2012). The compounds displayed good antibacterial activity, with some emerging as strong antibacterial agents. Molecular docking studies indicated inhibition of GlcN-6-P synthase, possibly accounting for the antibacterial activity.
Propriétés
IUPAC Name |
5,7-dichloro-4-iodo-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2INO/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSZHIEKJMCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)











